molecular formula C24H27N5O4 B2918903 8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333305-38-7

8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2918903
CAS RN: 333305-38-7
M. Wt: 449.511
InChI Key: LKDAIIBQGRVJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The molecular geometry and structural analysis of similar purine derivatives indicate a typical geometry where the fused rings of the purine system are planar, inclined to each other at minimal angles. The conformation of the substituents attached to the purine system, such as the benzylamine group, showcases specific spatial arrangements, contributing to the compound's overall chemical behavior. The purine fused-ring skeleton is planar, while the morpholine ring adopts a chair conformation, indicating the stability and potential reactivity of the compound based on its structural configuration (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Synthesis and Reactivity

Research has demonstrated various synthesis pathways for creating derivatives of the purine system, focusing on the reactivity of specific functional groups. For instance, reactions of purine derivatives with glycerol epichlorohydrin under anhydrous conditions have been explored to form compounds with potential biological activity. These synthesis pathways provide insights into the chemical versatility of purine derivatives and their potential for further chemical modifications (Kremzer, Strokin, Klyuev, & Buryak, 1981).

Pharmacological Potential

The compound and its derivatives have been studied for their pharmacological properties, including analgesic and anti-inflammatory activities. Some studies have found significant analgesic activity in derivatives of the compound, suggesting their potential as new classes of analgesic and anti-inflammatory agents. This research indicates the therapeutic potential of the compound in designing new drugs for pain and inflammation management (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

properties

IUPAC Name

8-(benzylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-9-7-8-12-19(16)33-15-18(30)14-29-20-21(27(2)24(32)28(3)22(20)31)26-23(29)25-13-17-10-5-4-6-11-17/h4-12,18,30H,13-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDAIIBQGRVJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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